molecular formula C11H8Cl5NO2S B14620252 Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- CAS No. 56916-65-5

Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro-

Cat. No.: B14620252
CAS No.: 56916-65-5
M. Wt: 395.5 g/mol
InChI Key: DOCLKAQOQGPDDM-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting with the chlorination of benzonitrile to introduce the chlorine atoms at the 2, 3, 5, and 6 positions. This is followed by the sulfonylation of the 4-chlorobutyl group. The reaction conditions often require the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.

    Substitution: The chlorine atoms can be substituted with other groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and sulfonyl group can form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-chloro-: A simpler compound with a single chlorine atom, used in the production of pigments and as a precursor for other chemicals.

    Benzonitrile, 2,3,5,6-tetrachloro-: Lacks the sulfonyl group but shares the tetrachloro substitution pattern, used in similar applications.

Uniqueness

Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of multiple chlorine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

56916-65-5

Molecular Formula

C11H8Cl5NO2S

Molecular Weight

395.5 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-(4-chlorobutylsulfonyl)benzonitrile

InChI

InChI=1S/C11H8Cl5NO2S/c12-3-1-2-4-20(18,19)11-9(15)7(13)6(5-17)8(14)10(11)16/h1-4H2

InChI Key

DOCLKAQOQGPDDM-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl

Origin of Product

United States

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